4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
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Overview
Description
4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Triazole Group: The 1-methyl-1H-1,2,3-triazol-5-yl group can be attached through a click chemistry reaction, typically involving the azide-alkyne cycloaddition reaction. This step requires the use of a copper catalyst and appropriate reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can be compared with other benzopyran derivatives, such as:
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2-methyl-: Used in the synthesis of various pharmaceuticals.
The uniqueness of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
131924-49-7 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
6-methoxy-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H11N3O3/c1-16-10(7-14-15-16)13-6-11(17)9-5-8(18-2)3-4-12(9)19-13/h3-7H,1-2H3 |
InChI Key |
LQAMGNCRBMPFTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
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